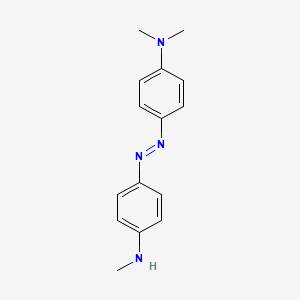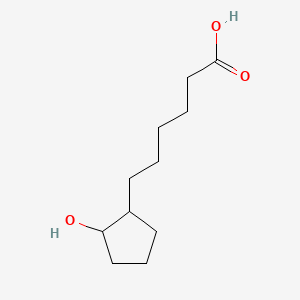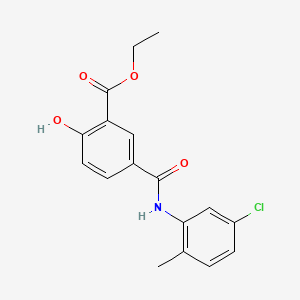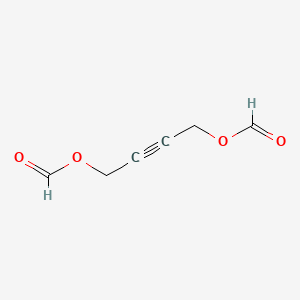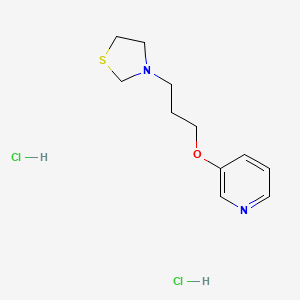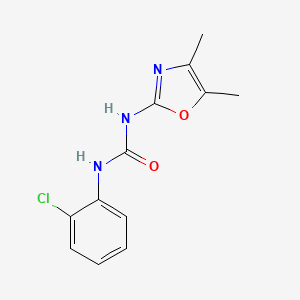
Urea, N-(2-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 2-chloroaniline with 4,5-dimethyl-2-oxazoline in the presence of a suitable coupling agent. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea bond. The reaction is usually carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Solvent selection and purification steps are also crucial to obtaining the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(5-methyl-2-oxazolyl)-
- Urea, N-(2-chlorophenyl)-N’-(2-oxazolyl)-
Uniqueness
The presence of the 4,5-dimethyl-2-oxazolyl group in Urea, N-(2-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- distinguishes it from other similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a compound of interest for further research and development.
Propiedades
Número CAS |
35629-57-3 |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16,17) |
Clave InChI |
MVNWYLLJNKBHDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)NC(=O)NC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






